molecular formula C14H16O3 B12530372 Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate CAS No. 740816-18-6

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate

Cat. No.: B12530372
CAS No.: 740816-18-6
M. Wt: 232.27 g/mol
InChI Key: ZTASFEYGZHVNCM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate is an α,β-unsaturated ester characterized by a 2-formylphenyl substituent at the C4 position of the but-2-enoate backbone. The conjugated ester system and electron-withdrawing formyl group enhance its reactivity in cycloaddition and nucleophilic addition reactions, making it valuable for constructing heterocycles or chiral intermediates .

Properties

CAS No.

740816-18-6

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate

InChI

InChI=1S/C14H16O3/c1-3-17-14(16)9-11(2)8-12-6-4-5-7-13(12)10-15/h4-7,9-10H,3,8H2,1-2H3

InChI Key

ZTASFEYGZHVNCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CC1=CC=CC=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a substituted benzene ring followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate largely depends on its interaction with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester moiety can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may further interact with biological targets .

Comparison with Similar Compounds

Key Observations :

  • The 2-formylphenyl group in the target compound likely improves nematicidal activity compared to simpler esters like Ethyl 3-methylbut-2-enoate .
  • Phosphoryl-containing analogs (e.g., ) exhibit distinct reactivity in phosphorylation reactions, whereas the formyl group facilitates condensation reactions.

Comparison :

  • LiAlH₄ reductions (e.g., ) are less efficient than NaBH₄ for alcohol intermediates, impacting scalability.

Insights :

  • The 2-formylphenyl group could improve binding to nematode acetylcholinesterase or disrupt mitochondrial membranes.
  • Compared to Ethyl 3-methylbut-2-enoate, the target compound’s aromatic substituent may prolong bioactivity due to reduced metabolic degradation.

Physicochemical Properties

Key data from analogs:

Compound IR (ν, cm⁻¹) Molecular Weight Solubility (Inference) Reference
Ethyl 4-(5-formyl-3-(p-tolyl)-1H-pyrazol-1-yl)-3-methylbut-2-enoate 1715 (C=O), 1689 (CHO) 312.34 Low in water; soluble in DCM.
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate 1238 (P=O) 264.26 Polar aprotic solvents (e.g., THF).
Target compound ~1715 (C=O), ~1689 (CHO) 246.27 (calculated) Moderate polarity due to formyl group. N/A

Notes:

  • The formyl group’s IR absorption (~1689 cm⁻¹) aligns with conjugated aldehydes, aiding structural characterization .
  • Lower molecular weight compared to phosphorylated analogs may improve diffusion through biological membranes.

Recommendations :

  • The formyl group may pose sensitization risks, warranting stricter controls than alkyl-substituted esters.

Biological Activity

Introduction

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C14H16O3C_{14}H_{16}O_3 and its structural features, which include an ethyl ester group and a conjugated double bond system. This structure is crucial for its biological interactions.

Antiproliferative Activity

Research has shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain analogues can inhibit cell growth in human cancer cells such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The mechanism of action appears to involve disruption of the cell cycle and induction of apoptosis.

Table 1: Antiproliferative Activity of Ethyl Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF715.2Cell cycle arrest at G2/M phase
Compound BHT-2912.5Induction of apoptosis
Compound CM2118.0Cytoskeletal disruption

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have been evaluated for antimicrobial activity . Studies indicate that these compounds exhibit significant inhibition against various bacterial strains, suggesting their potential as therapeutic agents in treating infections.

Table 2: Antimicrobial Activity Profile

CompoundBacterial StrainZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus18
Compound FP. aeruginosa12

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound have revealed interactions with key cellular pathways. For example, some studies suggest that this compound may modulate the expression of genes involved in apoptosis and cell proliferation, potentially through the inhibition of specific kinases or transcription factors.

Case Study 1: Anticancer Efficacy

A study conducted on a series of ethyl derivatives demonstrated their efficacy in inhibiting tumor growth in vivo using chick chorioallantoic membrane assays. The results indicated that these compounds could effectively block angiogenesis and tumor progression, comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings highlighted the compound's ability to enhance the effectiveness of conventional antibiotics, suggesting a synergistic effect that could be exploited in clinical settings.

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